molecular formula C12H12FNO3 B3847242 methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate

methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate

Cat. No.: B3847242
M. Wt: 237.23 g/mol
InChI Key: ICSKHOAUBCCXPR-BQYQJAHWSA-N
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Description

Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate is a β-keto ester derivative featuring a fluorinated benzoyl substituent at the 3-position of the butenoate backbone. Its structure combines an α,β-unsaturated ester moiety with a 4-fluorobenzoylamino group, rendering it a versatile intermediate in organic synthesis. Notably, this compound serves as a precursor in the preparation of heterocyclic systems, such as imidazoles and oxazoloquinolines, via cyclization reactions under acidic conditions (e.g., polyphosphoric acid, PPA) .

Properties

IUPAC Name

methyl (E)-3-[(4-fluorobenzoyl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-8(7-11(15)17-2)14-12(16)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSKHOAUBCCXPR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate typically involves the reaction of 4-fluorobenzoyl chloride with methyl 3-amino-2-butenoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Methyl 1-Aryl-5-Methyl-2-Phenyl-1H-Imidazole-4-Carboxylates (Compound 5 in )

  • Structure: Cyclized product derived from methyl 3-arylamino-2-benzoylaminobut-2-enoate.
  • Key Difference : Incorporates an imidazole ring, highlighting the role of the parent compound in generating nitrogen-containing heterocycles.

Organophosphate Analogues

Methyl 3-((Dimethoxyphosphinyl)Oxy)-2-Butenoate (Mevinphos)

  • Structure: Replaces the benzoylamino group with a dimethoxyphosphinyloxy group.
  • Functionality: Acts as an acetylcholinesterase inhibitor (organophosphate insecticide), contrasting with the non-pesticidal role of the target compound.
  • Toxicity: High mammalian toxicity due to phosphate-mediated neurotoxicity, unlike the fluorinated benzoylamino ester, which lacks such bioactivity .

Sulfonylurea Herbicide Esters

Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate (Metsulfuron Methyl Ester)

  • Structure : Features a sulfonylurea bridge and triazine ring, diverging significantly from the α,β-unsaturated ester backbone.
  • Application : Herbicidal activity via inhibition of acetolactate synthase (ALS), a mode of action absent in the target compound .

Comparative Data Table

Compound Key Functional Groups Applications Synthetic Route
Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate α,β-unsaturated ester, 4-fluorobenzoylamino Heterocyclic synthesis (imidazoles, oxazoloquinolines) Cyclization with PPA
Methyl 3-arylamino-2-benzoylaminobut-2-enoate Benzoylamino, α,β-unsaturated ester Precursor for oxazoloquinolines Heating with PPA
Mevinphos Dimethoxyphosphinyloxy, α,β-unsaturated ester Insecticide (organophosphate) Phosphorylation of β-keto ester
Metsulfuron methyl ester Sulfonylurea, triazine Herbicide (ALS inhibitor) Condensation of sulfonylurea intermediates

Key Research Findings

  • Electronic Effects: Fluorination in the benzoyl group enhances electrophilicity at the β-carbon, accelerating cyclization reactions compared to non-fluorinated analogues .
  • Biological Activity: Unlike mevinphos, this compound lacks pesticidal activity, emphasizing the critical role of the phosphinyloxy group in neurotoxic mechanisms .
  • Diversity in Applications: Structural variations (e.g., sulfonylurea vs. benzoylamino) dictate divergent uses, from herbicides to heterocyclic synthons .

Biological Activity

Methyl 3-[(4-fluorobenzoyl)amino]-2-butenoate is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorinated aromatic ring, an amino group, and a double bond in its butenoate chain. The molecular formula is C11H12FNO2C_{11}H_{12}FNO_2, with a molecular weight of approximately 215.22 g/mol. The fluorine atom enhances lipophilicity and metabolic stability, which are critical for its biological interactions.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom may engage in halogen bonding, enhancing binding affinity. These interactions are essential for modulating biological pathways relevant to therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : It has been studied for its potential to inhibit cancer cell proliferation. In vitro assays have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
  • Antiviral Properties : Preliminary studies suggest that the compound may exhibit antiviral activity against certain viruses by inhibiting viral replication. This activity is likely linked to its ability to interfere with viral enzyme functions .
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer metabolism. It may inhibit key enzymes involved in tumor growth, making it a candidate for further development as an anticancer agent .

Case Studies

  • Anticancer Efficacy : A study investigated the effect of this compound on human gastrointestinal carcinoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM, suggesting potent anticancer properties .
  • Antiviral Activity : In another study focused on HIV-1, the compound was found to inhibit reverse transcriptase activity with an IC50 value of 8 µM. This suggests that this compound could be developed further as an antiviral agent targeting HIV .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Butenoate Backbone : Starting from commercially available precursors, the butenoate chain is constructed through esterification reactions.
  • Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions.
  • Fluorination : The final step involves the selective introduction of the fluorine atom onto the benzoyl moiety using fluorinating agents.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features of this compound:

Compound NameKey FeatureBiological Activity
Methyl 3-amino-4-chlorobut-2-enoateChlorine instead of fluorineModerate anticancer activity
Methyl 3-amino-4-bromobut-2-enoateBromine instead of fluorineLower enzyme inhibition
Methyl 3-amino-4-iodobut-2-enoateIodine instead of fluorineReduced metabolic stability
Methyl 3-amino-4,4,4-trifluorobut-2-enoateThree fluorine atomsEnhanced lipophilicity

The presence of fluorine in this compound provides distinct advantages over other halogenated analogs, including improved binding affinity and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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